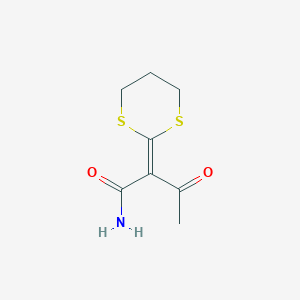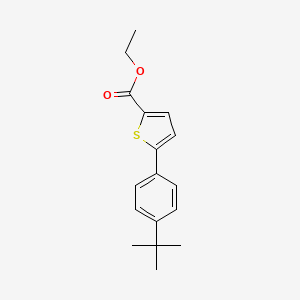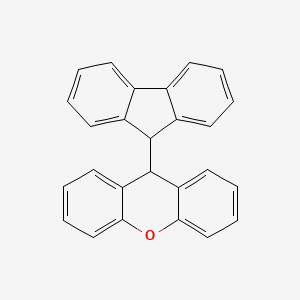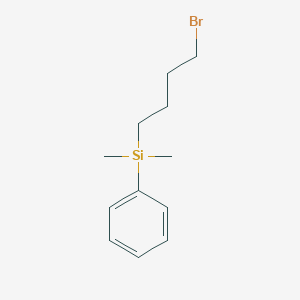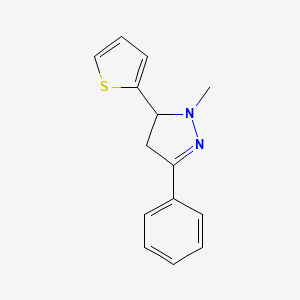
1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- typically involves cyclocondensation reactions. One common method is the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable catalytic activity . Another method involves the use of 1,3-dipolar cycloadditions of diazo compounds with olefinic bond derivatives .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of heterogeneous catalysts such as Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce dihydropyrazole derivatives .
Scientific Research Applications
1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In its anticancer activity, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- 1-Phenyl-3-carbethoxypyrazolone
- 2-Pyrazoline-3-carboxylic acid, 5-oxo-1-phenyl-, ethyl ester
Uniqueness: 1H-Pyrazole, 4,5-dihydro-1-methyl-3-phenyl-5-(thienyl)- stands out due to its unique combination of a pyrazole ring with a thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a versatile compound in various fields .
Properties
CAS No. |
89144-87-6 |
|---|---|
Molecular Formula |
C14H14N2S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-methyl-5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazole |
InChI |
InChI=1S/C14H14N2S/c1-16-13(14-8-5-9-17-14)10-12(15-16)11-6-3-2-4-7-11/h2-9,13H,10H2,1H3 |
InChI Key |
GDQNIKHVZFFMBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


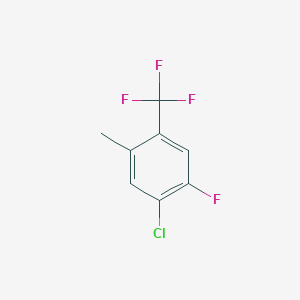
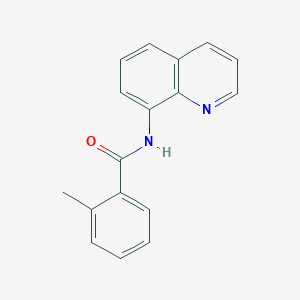




![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B14139241.png)
![Bicyclo[4.2.0]octa-1,5-diene-3,4-dione](/img/structure/B14139250.png)

